2-Cyclododecylpropan-1-ol
Overview
Description
Alpha-cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4 glycosidic bonds . It is one of the three naturally occurring cyclodextrins, the others being beta-cyclodextrin and gamma-cyclodextrin, which contain seven and eight glucose units, respectively . Alpha-cyclodextrin is known for its ability to form inclusion complexes with various guest molecules, making it valuable in numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) and alpha-amylase . Initially, starch is liquefied either by heat treatment or using alpha-amylase. Subsequently, CGTase is added to catalyze the formation of cyclodextrins .
Industrial Production Methods: For industrial-scale production, starch from sources such as corn or potatoes is used . The enzymatic conversion process is optimized to maximize the yield of alpha-cyclodextrin. The resulting product is then purified and crystallized to obtain high-purity alpha-cyclodextrin .
Chemical Reactions Analysis
Types of Reactions: Alpha-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of alpha-cyclodextrin, such as methylated or acetylated cyclodextrins .
Scientific Research Applications
Alpha-cyclodextrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a complexing agent to enhance the solubility and stability of hydrophobic compounds.
Medicine: It is utilized in drug delivery systems to improve the bioavailability of poorly water-soluble drugs.
Industry: Alpha-cyclodextrin finds use in the food and beverage industry as an emulsifying and stabilizing agent.
Mechanism of Action
Alpha-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules . The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability . This host-guest interaction is the basis for its applications in drug delivery, where it can improve the bioavailability of drugs . Additionally, alpha-cyclodextrin has been shown to inhibit lipid absorption, which can aid in weight management and cholesterol control .
Comparison with Similar Compounds
Beta-Cyclodextrin: Composed of seven glucose units, beta-cyclodextrin has a larger cavity size compared to alpha-cyclodextrin.
Gamma-Cyclodextrin: Containing eight glucose units, gamma-cyclodextrin has the largest cavity among the natural cyclodextrins.
Uniqueness of Alpha-Cyclodextrin: Alpha-cyclodextrin’s smaller cavity size makes it particularly suitable for the encapsulation of smaller hydrophobic molecules . Its high resistance to enzymatic hydrolysis also distinguishes it from beta- and gamma-cyclodextrins, making it more stable in certain applications .
Properties
IUPAC Name |
2-cyclododecylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHTUDYDJUHYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051598 | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118562-73-5 | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecaneethanol, beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecaneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclododecylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclododecylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-cyclododecylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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